molecular formula C9H6F3N B13180583 Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)-

Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)-

Cat. No.: B13180583
M. Wt: 185.15 g/mol
InChI Key: VAZMWUXWSGSTFQ-UHFFFAOYSA-N
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Description

4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE is a chemical compound with the molecular formula C9H6F3N It is characterized by the presence of a trifluoropropynyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE typically involves the reaction of aniline with a trifluoropropynylating agent. One common method includes the use of trifluoropropynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoropropynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoropropynyl group can enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    2-(3,3,3-TRIFLUOROPROP-1-EN-1-YL)ANILINE: This compound has a similar structure but differs in the position of the double bond.

    4-(TRIFLUOROMETHYL)ANILINE: This compound has a trifluoromethyl group instead of a trifluoropropynyl group.

Uniqueness

4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE is unique due to the presence of the trifluoropropynyl group, which imparts distinct chemical and physical properties.

Biological Activity

Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)-, also known as 4-(trifluoropropynyl)aniline, is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, biological evaluations, and implications for medicinal chemistry.

Chemical Structure and Properties

The chemical formula for Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)- is C10H8F3NC_{10}H_{8}F_{3}N. The trifluoropropynyl group is notable for introducing significant electronic effects due to the electronegative fluorine atoms, which can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of Benzenamine derivatives often involves multiple steps including nucleophilic substitution reactions. The trifluoropropynyl moiety can be introduced through various methods such as:

  • Alkyne Formation : Utilizing fluorinated reagents to create the alkyne structure.
  • Amination Reactions : Following the formation of the alkyne, an amination step can introduce the aniline component.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to Benzenamine derivatives. For instance:

  • In Vitro Studies : Research has demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study showed that compounds with similar structures induced apoptosis in human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines through cell cycle arrest mechanisms .

Antimicrobial Properties

The biological evaluation of related benzenamine compounds has revealed promising antimicrobial activities:

  • Antibacterial Activity : Compounds with trifluoromethyl groups have shown enhanced activity against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups like trifluoromethyl can increase lipophilicity and membrane permeability, enhancing antibacterial efficacy .

Study on Anticancer Activity

A specific case study evaluated a series of benzenamine derivatives for their anticancer properties. The results indicated that:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BA54920G2/M phase arrest
Compound CSW48010Cell cycle inhibition

This table summarizes the cytotoxic effects observed in vitro against different cancer cell lines .

Study on Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of benzenamine derivatives:

CompoundMicroorganismMIC (µg/mL)Effectiveness
Compound DStaphylococcus aureus5Highly effective
Compound EEscherichia coli10Moderate activity
Compound FPseudomonas aeruginosa15Low effectiveness

These findings suggest that structural modifications can significantly influence antimicrobial potency .

Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

4-(3,3,3-trifluoroprop-1-ynyl)aniline

InChI

InChI=1S/C9H6F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4H,13H2

InChI Key

VAZMWUXWSGSTFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC(F)(F)F)N

Origin of Product

United States

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